2-methyl-1H-indole-3-carboxamide

Vue d'ensemble

Description

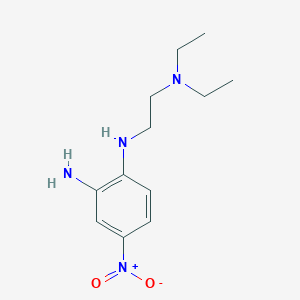

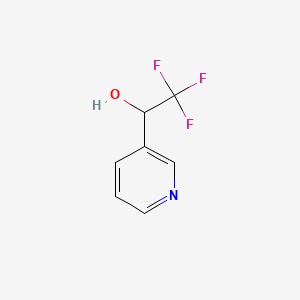

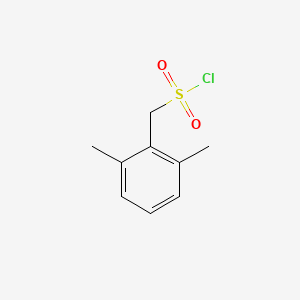

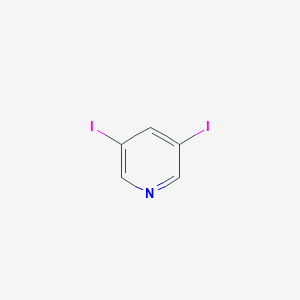

2-Methyl-1H-indole-3-carboxamide is a chemical compound with the empirical formula C10H10N2O and a molecular weight of 174.20 . It is part of a class of compounds known as indole carboxamides .

Synthesis Analysis

Indole carboxamides can be synthesized using various methods. One approach involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .Molecular Structure Analysis

The molecular structure of this compound is essentially planar . The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route k, NaClO 2 salt and NaH 2 PO 4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Applications De Recherche Scientifique

1. Crystal Structure Analysis

The crystal structure of a similar compound, N-methyl-1H- indole-2-carboxamide, was determined by X-ray diffraction. This analysis helps in understanding the molecular and crystal structure, which is crucial for developing new pharmaceutical compounds and materials (Manríquez et al., 2009).

2. Chemical Reactions and Synthesis

Research has shown that indole carboxamides, including similar structures like 1-methylindole-3-carboxamides, react with propargyl alcohols to form complex compounds, demonstrating their versatility in chemical synthesis (Selvaraj, Debnath, & Swamy, 2019).

3. Antituberculosis Agents

Indole-2-carboxamides have been identified as promising antituberculosis agents. They exhibit low micromolar potency against Mycobacterium tuberculosis, showing their potential in the treatment of tuberculosis (Kondreddi et al., 2013).

4. Pharmaceutical Compound Development

Indole derivatives, including indole-2-carboxamides, have been the focus of research due to their unique inhibitory properties against various enzymes and proteins. This makes them valuable in the development of new pharmaceutical compounds (Chehardoli & Bahmani, 2020).

5. Novel HIV-1 Inhibitors

A series of 3-aryl-phospho-indole (API) derivatives, including indole-2-carboxamides, have been developed as potent non-nucleoside reverse transcriptase inhibitors of HIV-1. This highlights their potential in HIV treatment (Alexandre et al., 2011).

6. Fluorescent Probes

Indole derivatives obtained from β-bromodehydroamino acids, including indole-2-carboxamides, haveshown potential as fluorescent probes. Their photophysical properties vary in different solvents, making them suitable for use in various sensing applications (Pereira et al., 2010).

7. Palladium-Catalyzed Intramolecular Cyclization

Indole-2-carboxamide derivatives can undergo palladium-catalyzed intramolecular cyclization, leading to the formation of complex molecular structures. This process is highly regioselective and opens new pathways in organic synthesis (Abbiati et al., 2003).

8. Antimicrobial Activities

Novel indole derivatives, including those related to indole-3-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds show significant activity against various microbial strains, highlighting their potential in combating bacterial infections (Anekal & Biradar, 2012).

9. Cancer Imaging

Compounds like N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, related to indole-3-carboxamide, have been developed as potential positron emission tomography (PET) tracers for cancer tyrosine kinase imaging, illustrating their application in medical diagnostics (Wang et al., 2005).

10. Monoamine Oxidase Inhibitors

Indole-carboxamides, like indole-5-carboxamide, have been identified as potent, selective, and reversibleinhibitors of monoamine oxidase B (MAO-B). These compounds are highly potent and selective, offering potential therapeutic applications in neurological disorders (Tzvetkov et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 2-Methylindole-3-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of mycobacteria .

Mode of Action

2-Methylindole-3-carboxamide interacts with its target, MmpL3, by forming hydrogen bonds with the protein . This interaction inhibits the activity of MmpL3, thereby affecting the growth of mycobacteria .

Biochemical Pathways

The compound is part of the tryptophan metabolism pathway . Indole derivatives, including 2-Methylindole-3-carboxamide, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The inhibition of MmpL3 disrupts the cell wall biosynthesis, affecting the survival and proliferation of mycobacteria .

Result of Action

The inhibition of MmpL3 by 2-Methylindole-3-carboxamide leads to the disruption of cell wall biosynthesis in mycobacteria . This disruption can inhibit the growth of mycobacteria, making the compound potentially useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Action Environment

The action of 2-Methylindole-3-carboxamide can be influenced by various environmental factors. For instance, the presence of other microorganisms and the pH of the environment could affect the metabolism of tryptophan and the production of indole derivatives Additionally, factors such as temperature and humidity could potentially affect the stability and efficacy of the compound

Orientations Futures

Indole derivatives, including 2-methyl-1H-indole-3-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds . Future research will likely continue to explore the synthesis and biological evaluation of indole derivatives due to their biological properties and potential as therapeutic agents .

Analyse Biochimique

Biochemical Properties

2-methyl-1H-indole-3-carboxamide plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. The carboxamide moiety at position 3 of the indole ring allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This compound has been shown to interact with enzymes such as HIV-1 protease, renin, and HLGP, among others . The nature of these interactions involves the formation of stable complexes through hydrogen bonding, which leads to the inhibition of enzyme activity and subsequent biochemical effects.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular functions and promoting cell death in malignant cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of target enzymes through hydrogen bonding and van der Waals interactions, leading to the formation of stable enzyme-inhibitor complexes . This binding inhibits the catalytic activity of the enzymes, preventing the progression of biochemical reactions. Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent effects on cellular functions . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anti-cancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further excreted from the body. The interactions with metabolic enzymes can also influence the compound’s pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its therapeutic efficacy and potential side effects . Understanding the transport mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function and generating ROS . The subcellular localization of this compound is a critical factor in determining its biochemical and pharmacological effects.

Propriétés

IUPAC Name |

2-methyl-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-9(10(11)13)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWLFJZXUBMFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497212 | |

| Record name | 2-Methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67242-60-8 | |

| Record name | 2-Methyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67242-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the research approach the challenge of designing effective EGFR inhibitors?

A2: The research utilizes a combined approach of design, synthesis, and biological evaluation to identify promising EGFR inhibitors within the N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivative class [, ]. By synthesizing a series of derivatives with varying substituents, the researchers aim to elucidate the structure-activity relationships that govern the interaction of these compounds with EGFR. This iterative process allows for the identification of key structural features that contribute to enhanced potency and selectivity against EGFR, ultimately guiding the development of more effective anticancer agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.